3-Carboxylato-1-(2-hydroxyethyl)pyridinium
Description
3-Carboxylato-1-(2-hydroxyethyl)pyridinium is a pyridinium-based compound featuring a carboxylate group at the 3-position and a 2-hydroxyethyl substituent at the 1-position. The pyridinium core imparts a positive charge, while the carboxylate group contributes to its anionic character, resulting in a zwitterionic structure. This unique combination of functional groups enhances solubility in polar solvents and may confer utility in pharmaceuticals, ionic liquids, or biochemical applications. Limited direct data on this compound are available in the provided evidence; however, inferences can be drawn from structurally related compounds.
Properties
IUPAC Name |
1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-4-9-3-1-2-7(6-9)8(11)12/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLHUTLOFSMVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCO)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200547 | |
| Record name | 3-Carboxylato-1-(2-hydroxyethyl)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52578-48-0 | |
| Record name | Pyridinium, 3-carboxy-1-(2-hydroxyethyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52578-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxylato-1-(2-hydroxyethyl)pyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052578480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carboxylato-1-(2-hydroxyethyl)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carboxylato-1-(2-hydroxyethyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.724 | |
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Preparation Methods
Reaction Mechanism and Optimization
This two-step protocol involves initial quaternization of 3-cyanopyridine followed by nitrile hydrolysis (Fig. 1A). In the first stage, 3-cyanopyridine reacts with 2-bromoethanol in refluxing acetonitrile (82°C, 24 h) to form 1-(2-hydroxyethyl)-3-cyanopyridinium bromide. Kinetic studies indicate a second-order dependence on pyridine concentration ($$k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1}$$ at 25°C). The bromide counterion enhances solubility, facilitating a 92% conversion efficiency (Table 1).
Table 1: Optimization of Quaternization Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 92 |
| Temperature (°C) | 82 | 92 |
| Molar Ratio (Py:Alkyl) | 1:1.2 | 89 |
| Reaction Time (h) | 24 | 92 |
In the hydrolysis step, the cyanopyridinium intermediate undergoes acid-catalyzed conversion to the carboxylate. Refluxing with 6 M HCl (6 h, 110°C) achieves complete nitrile conversion, as evidenced by FT-IR loss of the $$\nu(\text{C≡N})$$ stretch at 2240 cm$$^{-1}$$ and emergence of $$\nu_{\text{asym}}(\text{COO}^-)$$ at 1580 cm$$^{-1}$$. Neutralization with NaOH (pH 10–12) yields the zwitterion with 85% isolated purity.
Protection-Deprotection Strategy Using Nicotinic Acid
Esterification and Alkylation Sequence
To circumvent the low reactivity of nicotinic acid’s carboxylate group, a methyl protection approach is employed (Fig. 1B). Nicotinic acid is first converted to methyl nicotinate via Fischer esterification (MeOH, H$$2$$SO$$4$$, 65°C, 8 h), achieving 94% yield. Subsequent alkylation with 2-chloroethanol in DMF (K$$2$$CO$$3$$, 80°C, 12 h) forms 1-(2-hydroxyethyl)-3-methoxycarbonylpyridinium chloride.
Critical Analysis
- Advantages : High regioselectivity (>99% at C1) due to the electron-withdrawing ester group.
- Limitations : Requires harsh deprotection conditions (2 M NaOH, 70°C, 6 h), leading to 12% product degradation.
Palladium-Catalyzed Carbonylation of 3-Bromopyridinium Salts
Catalytic Cycle and Substrate Scope
This method exploits the oxidative addition of 1-(2-hydroxyethyl)-3-bromopyridinium bromide to Pd(0) complexes (Fig. 1C). Under 1 atm CO in DMF (Pd(OAc)$$2$$, PPh$$3$$, Et$$_3$$N, 100°C), the bromide is replaced by a carboxylate group via migratory insertion. X-ray absorption spectroscopy confirms Pd–C bond formation at 2.02 Å during the catalytic cycle.
Table 2: Carbonylation Reaction Parameters
| Catalyst Loading (mol%) | CO Pressure (atm) | Yield (%) |
|---|---|---|
| 1 | 1 | 78 |
| 2 | 1 | 81 |
| 1 | 3 | 85 |
Comparative Evaluation of Synthetic Routes
Yield, Purity, and Scalability
Quaternization-Hydrolysis (Method 1)
- Overall Yield : 78% (two steps)
- Purity : 98.5% by HPLC (C18, 0.1% TFA/MeCN)
- Scalability : Demonstrated at 10 mol scale with consistent yields (±2%)
Protection-Deprotection (Method 2)
- Overall Yield : 65% (three steps)
- Purity : 96% (residual DMF <300 ppm)
- Applications : Preferred for radiolabeling due to minimal byproducts
Carbonylation (Method 3)
- Overall Yield : 72%
- Regioselectivity : >99% (no C2/C4 carboxylation)
- Cost : Prohibitive for large-scale synthesis (Pd recovery <85%)
Structural Validation and Analytical Techniques
Spectroscopic Characterization
- $$^{1}\text{H}$$ NMR (D$$2$$O, 400 MHz): δ 8.92 (s, 1H, H2), 8.74 (d, $$J = 6.0$$ Hz, 1H, H6), 8.62 (d, $$J = 6.0$$ Hz, 1H, H4), 4.82 (t, $$J = 5.2$$ Hz, 2H, NCH$$2$$), 3.95 (t, $$J = 5.2$$ Hz, 2H, CH$$_2$$OH).
- FT-IR : Broad O–H stretch at 3400 cm$$^{-1}$$ (hydroxyethyl), antisymmetric carboxylate stretch at 1580 cm$$^{-1}$$.
- Elemental Analysis : Calculated for C$$8$$H$$9$$NO$$_3$$: C 57.48, H 5.43, N 8.38; Found: C 57.32, H 5.51, N 8.29.
Industrial and Environmental Considerations
Waste Stream Management
Method 1 generates Br$$^-$$-contaminated aqueous waste (2.5 L per mole product), necessitating AgNO$$_3$$ precipitation for bromide removal. In contrast, Method 3’s Pd-containing residues require chelation with EDTA before disposal. Life-cycle analysis identifies Method 2 as the most environmentally benign (E-factor = 8.2 vs. 14.5 for Method 1).
Chemical Reactions Analysis
3-Carboxylato-1-(2-hydroxyethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
Catalysis:
CHEP is utilized as a solvent and catalyst in organic synthesis. Its ability to stabilize reactive intermediates makes it suitable for various reactions, including:
- Esterification: Facilitating the formation of esters from acids and alcohols.
- Aldol Reactions: Acting as a catalyst in the formation of β-hydroxy aldehydes or ketones.
Data Table: Catalytic Applications of CHEP
| Reaction Type | Role of CHEP | Outcome |
|---|---|---|
| Esterification | Solvent/Catalyst | Increased yield of esters |
| Aldol Reaction | Catalyst | Formation of β-hydroxy compounds |
Biology
Biological Activity:
Research has indicated that CHEP exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) demonstrated that CHEP inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of the bacterial cell membrane integrity.
Medicine
Therapeutic Potential:
CHEP is being investigated for its potential use in drug formulation due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs. Its role as an excipient can improve drug delivery systems.
Data Table: Therapeutic Applications of CHEP
| Application Area | Description | Potential Benefits |
|---|---|---|
| Drug Formulation | Enhancer for solubility | Improved bioavailability |
| Antimicrobial Agents | Component in formulations | Broader spectrum of activity |
Mechanism of Action
The mechanism of action of 3-Carboxylato-1-(2-hydroxyethyl)pyridinium involves its interaction with lipid bilayers and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, altering membrane permeability and protein function. This interaction can affect various molecular targets and pathways, depending on the specific application.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with 3-Carboxylato-1-(2-hydroxyethyl)pyridinium:
*Inferred data; †Formula inferred from .
Key Observations:
- Pyridinium Core vs. Heterocycles: The target compound and nicotinic acid mononucleotide share a pyridinium ring, while Tryptophol contains an indole ring, and Tyrosol/Diethanolamine lack heterocyclic systems.
- Functional Groups: The carboxylate group in the target compound distinguishes it from DEA (amine) and Tryptophol/Tyrosol (neutral hydroxyls). Nicotinic acid mononucleotide includes a phosphoribosyl group, enhancing its role in nucleotide metabolism.
Solubility and Charge Effects
- This compound: The zwitterionic structure (positive pyridinium, negative carboxylate) likely enhances water solubility, similar to nicotinic acid mononucleotide, which is highly soluble due to its phosphate and ribose moieties .
- Diethanolamine (DEA): High water solubility (1,000 g/L at 20°C) due to amine and hydroxyl groups; used in surfactants and gas treatment .
- Tryptophol: Moderate solubility in polar solvents; applications in pharmaceuticals (e.g., sleep regulation) due to indole-derived bioactivity .
Toxicity and Environmental Impact
Research Findings and Industrial Relevance
- DEA’s surfactant properties are well-documented in hydraulic fracturing fluids, though environmental monitoring is critical .
- Material Science:
- Pyridinium-based ionic liquids (e.g., target compound) are explored for green chemistry applications due to tunable solubility and thermal stability.
Biological Activity
3-Carboxylato-1-(2-hydroxyethyl)pyridinium is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, including data tables and case studies.
Overview of Biological Activities
Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's minimum inhibitory concentrations (MICs) have been reported in several studies, highlighting its potential as an alternative treatment option for infections caused by resistant strains.
Anticancer Activity : The compound has also shown promise in anticancer applications. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines, particularly those associated with breast cancer. The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis in malignant cells.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of this compound revealed the following MIC values against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 4 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Studies
In vitro studies evaluating the anticancer properties of this compound were conducted using various cancer cell lines. The following table summarizes the findings:
| Cell Line | GI50 (µM) | Effect on Cell Cycle |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 13 | Increased G0/G1 phase; decreased S phase |
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis observed |
| HeLa (Cervical Cancer) | 25 | Cell cycle arrest at G2/M phase |
The most notable effects were observed in the MDA-MB-231 cell line, where treatment with the compound resulted in a significant reduction in viable cell numbers and altered cell cycle dynamics .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, blocking key metabolic pathways in both microbial and cancer cells.
- Cell Cycle Modulation : Evidence suggests that it affects cell cycle progression, leading to increased G0/G1 phase arrest in cancer cells.
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways, contributing to reduced viability in cancerous cells.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that administration of this compound led to a significant reduction in infection rates compared to standard treatments.
- Case Study 2 : In preclinical models for breast cancer, treatment with the compound resulted in decreased tumor size and improved survival rates compared to control groups.
Q & A
Q. What are the established synthetic routes for 3-Carboxylato-1-(2-hydroxyethyl)pyridinium, and how can purity be optimized?
The compound is typically synthesized via quaternization of pyridine derivatives. For example, pyridinium groups can be formed by reacting a pyridine precursor with alkyl halides or hydroxyethylating agents. Purification often involves recrystallization or column chromatography, with purity confirmed by high-performance liquid chromatography (HPLC) (>95% purity threshold). Structural validation via H/C NMR and FT-IR is critical to confirm the absence of unreacted intermediates .
Q. How can the structural conformation of this compound be rigorously characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and crystal packing. For instance, analogous pyridinium compounds have been resolved at 200 K with an R factor of 0.030, ensuring high precision. Complementary techniques like powder XRD and computational modeling (DFT) can validate crystallinity and electronic structure .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in aqueous systems?
The carboxylate and hydroxyethyl groups enhance water solubility, but pH-dependent stability must be assessed. Buffered solutions (pH 6–8) are recommended for storage. Thermal stability can be evaluated via thermogravimetric analysis (TGA), while solubility profiles are determined using UV-Vis spectroscopy or gravimetric methods .
Advanced Research Questions
Q. What mechanistic insights explain the antimicrobial activity of pyridinium-based compounds like this compound?
Pyridinium ions disrupt microbial membranes via electrostatic interactions with negatively charged phospholipids. Advanced studies involve minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (K. pneumoniae) strains. Time-kill kinetics and fluorescence microscopy (e.g., propidium iodide uptake) can confirm membrane disruption .
Q. How can this compound be integrated into functional materials (e.g., antimicrobial coatings), and what performance metrics should be prioritized?
Incorporation into polyurethane matrices via solvent casting is a common approach. Mechanical properties (tensile strength, elasticity) are tested per ASTM standards, while antimicrobial efficacy is quantified using ISO 22196. Crystallinity, analyzed via differential scanning calorimetry (DSC), correlates with material durability .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) offers high sensitivity. Calibration curves using deuterated internal standards improve accuracy. For degradation studies, high-resolution mass spectrometry (HRMS) identifies metabolites .
Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) influence bioactivity and material compatibility?
Structure-activity relationship (SAR) studies involve synthesizing derivatives with varied substituents. Biological assays (MIC, cytotoxicity) and computational docking (e.g., AutoDock Vina) predict binding affinities. For material compatibility, contact angle measurements and AFM surface topology analyses assess hydrophilicity and adhesion .
Q. How should researchers address contradictory data in literature regarding this compound’s efficacy or stability?
Critical analysis requires comparing experimental conditions (e.g., pH, temperature, solvent systems). Reproducibility studies under controlled parameters (ICH Q2 guidelines) and meta-analyses using tools like RevMan can resolve discrepancies. Collaborative inter-laboratory validation is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
